molecular formula C10H5BrClNO2 B1273711 6-Bromo-2-chloroquinoline-4-carboxylic acid CAS No. 287176-62-9

6-Bromo-2-chloroquinoline-4-carboxylic acid

Cat. No. B1273711
CAS RN: 287176-62-9
M. Wt: 286.51 g/mol
InChI Key: FUAQFLSUGWLYNC-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-chloroquinoline-4-carboxylic acid is 1S/C10H5BrClNO2/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (12)13-8/h1-4H, (H,14,15) and the InChI key is FUAQFLSUGWLYNC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-2-chloroquinoline-4-carboxylic acid is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

6-Bromo-2-chloroquinoline-4-carboxylic acid serves as a versatile intermediate in medicinal chemistry. Its quinoline core is a common motif in drug design due to its broad spectrum of bioactivity . Researchers utilize this compound to synthesize novel derivatives with potential therapeutic effects. For instance, it can be modified to create compounds with enhanced pharmacokinetic properties or reduced toxicity.

Antimicrobial Agents

Quinoline derivatives exhibit significant antimicrobial properties. The bromo and chloro substituents on the quinoline ring of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be further functionalized to develop new antibacterial and antifungal agents . These compounds are particularly valuable in the fight against drug-resistant strains of microbes.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of quinoline derivatives make them candidates for the development of new pain relief medications . By tweaking the chemical structure of 6-Bromo-2-chloroquinoline-4-carboxylic acid, researchers can enhance these properties, potentially leading to effective treatments for conditions like arthritis and other inflammatory diseases.

Anticancer Research

Quinoline compounds have been identified as promising anticancer agents. The structural modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid can lead to derivatives that target specific cancer cell lines, inhibit tumor growth, or enhance the efficacy of existing chemotherapy drugs .

Neurological Disorders

Research into neurological disorders has benefited from quinoline derivatives. These compounds can modulate neurotransmitter activity, offering potential treatments for diseases like Alzheimer’s and Parkinson’s . The ability to cross the blood-brain barrier makes 6-Bromo-2-chloroquinoline-4-carboxylic acid a valuable starting point for developing neuroactive drugs.

Cardiovascular Therapeutics

The cardiovascular effects of quinoline derivatives include the modulation of heart rate and blood pressure. Scientists are exploring 6-Bromo-2-chloroquinoline-4-carboxylic acid as a precursor for drugs that could treat hypertension and other heart-related conditions .

Antimalarial Activity

Quinoline derivatives have a long history in antimalarial drugs, with chloroquine being a well-known example. New derivatives of 6-Bromo-2-chloroquinoline-4-carboxylic acid are being investigated for their potential to combat malaria, especially in the face of increasing resistance to traditional treatments .

Agricultural Chemistry: Pesticides and Herbicides

In agricultural chemistry, quinoline derivatives are explored for their use as pesticides and herbicides. The structural elements of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be tailored to create compounds that are toxic to pests and weeds but safe for crops and the environment .

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAQFLSUGWLYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383456
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloroquinoline-4-carboxylic acid

CAS RN

287176-62-9
Record name 6-bromo-2-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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